An In-Depth Technical Guide to Benzyl-PEG3-methyl ester and its Congeners for Drug Development Professionals
An In-Depth Technical Guide to Benzyl-PEG3-methyl ester and its Congeners for Drug Development Professionals
A Comprehensive Overview of Benzyl-Protected PEG3 Linkers in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
This technical guide provides a detailed exploration of Benzyl-PEG3-methyl ester and its closely related and more scientifically prominent analogue, Benzyl-PEG3-methanesulfonate (Benzyl-PEG3-MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough understanding of the chemical properties, applications, and experimental considerations of these important bifunctional linkers.
Introduction: The Role of PEG Linkers in Advanced Therapeutics
Polyethylene glycol (PEG) linkers are fundamental tools in modern drug development, prized for their ability to favorably modify the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] These flexible, hydrophilic spacers are widely incorporated into complex biologics, antibody-drug conjugates (ADCs), and, most notably, Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease.[3]
A typical PROTAC is composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker is not merely a passive connector; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][5]
This guide will focus on the Benzyl-PEG3 series of linkers, which feature a three-unit ethylene (B1197577) glycol chain. This chain length is often a starting point in PROTAC design as it provides a good balance of flexibility and rigidity. The benzyl (B1604629) group serves as a protecting group for a terminal hydroxyl functionality, which can be deprotected to allow for further chemical modification.
Chemical Properties and Identification
While "Benzyl-PEG3-methyl ester" is the term of interest, it is crucial to distinguish it from the more commonly referenced "Benzyl-PEG3-MS" (methanesulfonate), which possesses a mesylate leaving group instead of a methyl ester. The mesylate is a better leaving group, making Benzyl-PEG3-MS a more reactive and versatile intermediate for conjugation reactions. Given the prevalence of data for the mesylated form, this guide will primarily focus on Benzyl-PEG3-MS, while also providing comparative data for other relevant Benzyl-PEG3 derivatives.
Table 1: Physicochemical Properties of Benzyl-PEG3-MS and Related Compounds
| Property | Benzyl-PEG3-MS | Benzyl-PEG3-methyl ester |
| Synonyms | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl methanesulfonate; MsO-(CH2CH2O)3-Bn[] | N/A |
| CAS Number | 702701-70-0[][7] | 138367-67-0 (Supplier Specific) |
| Molecular Formula | C14H22O6S[] | C15H22O5[8] |
| Molecular Weight | 318.39 g/mol [] | 282.33 g/mol [8] |
| Appearance | Transparent Liquid[] | N/A |
| Boiling Point | 462.7 ± 35.0 °C at 760 mmHg[] | N/A |
| Density | 1.2 ± 0.1 g/cm³[] | N/A |
| InChI Key | MEUSATKDKDWEPY-UHFFFAOYSA-N[] | N/A |
| SMILES | CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1[3] | N/A |
| Storage | Store at 2-8°C[] | N/A |
Applications in Drug Discovery and Development
The primary application of Benzyl-PEG3-MS and related linkers is in the synthesis of PROTACs.[3][9] The bifunctional nature of these linkers allows for the sequential attachment of a POI-binding ligand and an E3 ligase-recruiting ligand.
The benzyl-protected end of the linker allows for stability during the initial synthetic steps. Following the conjugation of the first ligand, the benzyl group can be removed (deprotected) to reveal a hydroxyl group. This hydroxyl group can then be activated or modified to react with the second ligand, completing the PROTAC synthesis. The mesylate group in Benzyl-PEG3-MS is a good leaving group, making it highly suitable for nucleophilic substitution reactions, typically with an amine or hydroxyl group on a ligand.
The advantages of using a PEG3 linker, such as Benzyl-PEG3-MS, in PROTAC design include:
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Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1]
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Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.[2]
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Optimal Ternary Complex Formation: The length and flexibility of the PEG3 linker can provide the ideal spatial orientation between the POI and the E3 ligase, promoting the formation of a stable and productive ternary complex for efficient ubiquitination.[4]
Experimental Protocols
Representative Protocol: Two-Step Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker
This protocol describes the synthesis of a PROTAC by first coupling a POI ligand to a hydroxyl-PEG-acid linker, followed by activation of the hydroxyl group and coupling to an E3 ligase ligand.
Step 1: Synthesis of the POI-Linker Intermediate
-
Materials:
-
Amine-functionalized POI ligand
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Hydroxy-PEG-acid linker
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297), saturated aqueous NaHCO3, water, brine
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Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
-
Procedure: a. Dissolve the Hydroxy-PEG-acid linker (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG-OH).
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
POI-PEG-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
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Amine-containing E3 ligase ligand
-
Anhydrous DMF
-
Preparative HPLC system
-
-
Procedure: a. Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM. b. Add TEA (1.5 equivalents) to the solution and cool to 0°C. c. Slowly add a solution of MsCl (1.2 equivalents) in anhydrous DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the mesylated intermediate (POI-PEG-OMs). e. In a separate flask, dissolve the amine-containing E3 ligase ligand (1.5 equivalents) in anhydrous DMF. f. Add the solution of the POI-PEG-OMs intermediate to the E3 ligase ligand solution. g. Add DIPEA (3.0 equivalents) to the reaction mixture. h. Stir the reaction at 60°C overnight under a nitrogen atmosphere. i. Monitor the reaction progress by LC-MS. j. Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[10]
Safety and Handling
A safety data sheet (SDS) for Benzyl-PEG3-MS was not publicly available. However, for structurally similar compounds, general laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is imperative to consult the supplier-specific SDS.
Visualizing Workflows and Pathways
Diagram 1: The Role of a PEG3 Linker in PROTAC-Mediated Protein Degradation
Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.
Diagram 2: General Synthetic Workflow for a PROTAC using a Bifunctional Linker
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Conclusion
Benzyl-PEG3-MS is a valuable chemical tool for the construction of complex therapeutic molecules, particularly PROTACs. Its bifunctional nature, combined with the beneficial properties of the PEG3 linker, provides a versatile platform for drug discovery. While the distinction between the methyl ester and mesylate forms is important for reactivity considerations, the underlying principles of using a benzyl-protected PEG3 linker remain the same. A thorough understanding of the properties and experimental considerations of these linkers is essential for the rational design of next-generation protein degraders and other advanced therapeutics. As research in targeted protein degradation continues to accelerate, the strategic use of well-defined linkers like Benzyl-PEG3-MS will undoubtedly play a pivotal role in the development of novel and effective medicines.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
